(2-Isopropylthiazol-4-yl)methanamine hydrochloride
Description
(2-Isopropylthiazol-4-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a thiazole ring substituted with an isopropyl group at position 2 and a methanamine group at position 4, in its hydrochloride salt form. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings known for their role in medicinal chemistry, particularly as ligands for receptors or enzyme inhibitors .
The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research. Applications may include its use as a building block in drug discovery, particularly for targeting adenosine receptors or other biological pathways involving heterocyclic amines .
Properties
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCVBAFZQGKHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694532 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262771-25-4 | |
| Record name | 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30694532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the functionalization of a 2-isopropylthiazole core by introducing a methanamine group at the 4-position of the thiazole ring, followed by conversion into the hydrochloride salt. The key steps include:
- Starting Material: 2-Isopropylthiazole
- Key Reagents: Formaldehyde and ammonium chloride or methylamine derivatives
- Reaction Conditions: Controlled temperature and pH to facilitate aminomethylation
- Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt
This process can be summarized as a Mannich-type reaction where the thiazole ring undergoes aminomethylation at the 4-position.
Detailed Reaction Procedure
A representative laboratory synthesis involves:
Aminomethylation Step: React 2-isopropylthiazole with formaldehyde and ammonium chloride in a suitable solvent (e.g., alcohol or water) under controlled temperature (typically 60–75°C) to form the aminomethyl intermediate.
Salt Formation: The reaction mixture is then treated with concentrated hydrochloric acid to convert the free amine into its hydrochloride salt. This step often involves dissolving the intermediate in a solvent such as methanol or isopropanol, adding hydrochloric acid, and stirring at elevated temperature (50–75°C).
Isolation and Purification: Upon cooling, the hydrochloride salt precipitates out and is isolated by filtration. The solid is washed with solvents like ethyl acetate to remove impurities and then dried under reduced pressure at moderate temperatures (around 50°C).
Yield and Purity: Typical yields are high (around 90%), with purity levels exceeding 99%, as confirmed by chromatographic and spectroscopic analysis.
Industrial Scale Considerations
For industrial production, the process is scaled up with emphasis on:
- Use of high-purity starting materials
- Optimization of reagent ratios to maximize yield and minimize by-products
- Controlled reaction times and temperatures for reproducibility
- Purification via recrystallization or chromatography to ensure pharmaceutical-grade purity
Reaction Conditions and Optimization
The preparation efficiency depends on several factors:
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Temperature | 60–75°C | Higher temperatures improve reaction rate but may increase impurities if excessive |
| Solvent | Methanol, isopropanol, water | Solvent choice affects solubility and crystallization behavior |
| Hydrochloric Acid Amount | 1 equivalent or slight excess | Ensures complete salt formation; excess acid must be removed post-reaction |
| Reaction Time | 1–4 hours | Sufficient time needed for complete conversion |
| Cooling Rate | Gradual cooling to 0–20°C | Promotes crystallization and purity of the salt |
Purification Techniques
- Filtration and Washing: After precipitation, the solid salt is filtered and washed with ethyl acetate or similar solvents to remove residual impurities.
- Drying: Vacuum drying at 50°C for several hours ensures removal of solvent traces without decomposition.
- Chromatography (if needed): For higher purity, chromatographic methods like preparative HPLC may be employed.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Aminomethylation | 2-Isopropylthiazole + Formaldehyde + Ammonium chloride, 60–75°C, 1–4 h | Formation of aminomethyl intermediate |
| Salt Formation | Concentrated HCl, methanol or isopropanol, 50–75°C, 1 h | Conversion to hydrochloride salt |
| Isolation | Cooling to 0–20°C, filtration, washing with ethyl acetate | Precipitation and purification of product |
| Drying | Vacuum drying at 50°C, 3 h | Dry, pure hydrochloride salt |
Research Findings and Notes
- The hydrochloride salt form enhances compound stability and solubility, facilitating handling and further applications.
- Adjusting the molar ratios of reagents directly influences the yield, with optimized proportions yielding up to 90% product with >99% purity.
- The compound can undergo further chemical modifications, such as oxidation or substitution, but the preparation of the hydrochloride salt remains a critical foundational step.
- Safety precautions are necessary due to the compound’s irritant properties; handling requires protective equipment and environmental controls.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropylthiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Saturated thiazole derivatives
Substitution Products: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
(2-Isopropylthiazol-4-yl)methanamine hydrochloride serves as a building block in the synthesis of complex organic molecules. It is utilized in the development of new materials and as a ligand in coordination chemistry, facilitating various chemical reactions.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor and as a fluorescent probe for imaging applications. Its structural properties enable it to interact with specific biological targets, modulating their activity.
Medicine
The compound exhibits promising therapeutic properties , including:
- Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Properties : Research has shown cytotoxic effects against multiple cancer cell lines, indicating its utility in cancer therapy.
- Antifibrotic Effects : Recent investigations suggest it can inhibit fibroblast proliferation and collagen deposition, which may aid in treating fibrotic diseases.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties:
- In vitro studies report minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
- The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes.
Anticancer Properties
The anticancer potential has been evaluated through various studies:
- Cytotoxic effects have been observed against human glioblastoma and melanoma cells.
- The compound induces apoptosis and cell cycle arrest at the G2/M phase, suggesting its role as a chemotherapeutic agent .
Antifibrotic Effects
Recent studies highlight the antifibrotic activity:
- The compound inhibits fibroblast proliferation and collagen deposition in vitro, indicating potential therapeutic implications for fibrotic diseases .
Study 1: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant bacterial strains .
Study 2: Anticancer Activity
A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. IC50 values ranged from 10–30 µM, with the most active compounds showing significant selectivity towards cancer cells compared to normal cells .
Mechanism of Action
The mechanism of action of (2-Isopropylthiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiazole Derivatives
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride
Thiazol-2-ylmethanamine Dihydrochloride
Oxazole Derivatives
(2-Isopropyloxazol-4-yl)methanamine Hydrochloride
Pyrazole and Triazole Derivatives
(1-Phenyl-1H-pyrazol-4-yl)methanamine Hydrochloride
- (4-Isopropyl-5-((2-methylallyl)thio)-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride Molecular Formula: Not explicitly provided Key Features: A triazole core with a thioether substituent, offering distinct steric and electronic properties .
Physicochemical Properties
Biological Activity
(2-Isopropylthiazol-4-yl)methanamine hydrochloride, a thiazole derivative, has garnered attention in recent research due to its diverse biological activities, particularly its antimicrobial and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅ClN₂S
- Molecular Weight : 194.74 g/mol
- CAS Number : 1262771-25-4
The compound features a thiazole ring, which is known for its pharmacological significance, allowing it to interact with various biological targets.
Antimicrobial Activity
Research has consistently demonstrated the antimicrobial efficacy of this compound against a range of bacterial strains. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 0.23 mg/mL against sensitive strains such as Bacillus cereus and Salmonella Typhimurium .
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic enzymes, leading to cell death .
Comparative Antimicrobial Efficacy
| Bacterial Strain | MIC (mg/mL) | Notes |
|---|---|---|
| Bacillus cereus | 0.23 | Most sensitive strain |
| Escherichia coli | 0.47 | Moderate resistance |
| Salmonella Typhimurium | 0.70 | Effective but less sensitive |
Anticancer Potential
Recent studies have explored the anticancer properties of this compound, revealing promising results:
- Cytotoxicity : The compound exhibited cytotoxic effects on various cancer cell lines, including glioblastoma and melanoma, with IC₅₀ values ranging from 10 to 30 μM .
- Mechanism : It induces apoptosis and causes cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Case Study: Anticancer Activity
In a comparative study, derivatives of thiazole including this compound were synthesized and tested against cancer cell lines. The most active compounds demonstrated significant selectivity towards cancer cells compared to normal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Q & A
Q. What are the standard synthetic routes for preparing (2-Isopropylthiazol-4-yl)methanamine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves reacting 2-isopropylthiazole with methanamine in the presence of hydrochloric acid under controlled conditions. Key parameters include maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation, precise temperature control (e.g., 60–80°C), and pH adjustment to ensure dihydrochloride salt formation. Reaction progress is monitored via thin-layer chromatography (TLC), and the final product is purified using recrystallization or column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., H and C NMR to verify thiazole ring substitution and amine protonation).
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% is typical for research-grade material).
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like C-N and C-S bonds .
Q. How can researchers determine the physicochemical properties of this compound, such as solubility and stability?
- Solubility : Conduct equilibrium solubility studies in solvents (e.g., water, DMSO) using UV-Vis spectrophotometry.
- Stability : Perform accelerated stability testing under varying pH (2–9) and temperatures (25–40°C) with HPLC monitoring.
- Hygroscopicity : Assess moisture uptake using dynamic vapor sorption (DVS) analysis .
Advanced Research Questions
Q. How can environmental factors (pH, temperature) influence the stability of this compound in biological assays?
Design controlled experiments to evaluate:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 3–9) at 37°C and quantify degradation products via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose samples to UV/visible light and monitor changes using HPLC .
Q. What methodological approaches are used to investigate the compound’s mechanism of action in biological systems?
- In Vitro Receptor Binding Assays : Screen against target receptors (e.g., GPCRs, ion channels) using radioligand displacement.
- Enzyme Inhibition Studies : Measure IC values via fluorometric or colorimetric assays.
- Molecular Docking : Predict binding modes using software like AutoDock Vina and validate with mutagenesis studies .
Q. How should researchers address contradictory data in pharmacokinetic studies, such as inconsistent bioavailability results?
- Source Identification : Check for impurities (e.g., unreacted starting materials) using LC-MS.
- Experimental Replication : Standardize administration routes (e.g., oral vs. intravenous) across multiple animal models.
- Metabolite Profiling : Identify active metabolites via tandem mass spectrometry (MS/MS) .
Q. What strategies mitigate hygroscopicity during storage and handling of the hydrochloride salt?
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Analog Synthesis : Modify substituents (e.g., isopropyl group on thiazole) and assess activity via high-throughput screening.
- Computational Modeling : Use QSAR models to predict bioactivity and ADMET properties.
- Crystallography : Solve co-crystal structures with target proteins to guide rational design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
